molecular formula C7H6BrClO2S B2593607 1-Bromo-3-chloro-5-methanesulfonylbenzene CAS No. 1779769-70-8

1-Bromo-3-chloro-5-methanesulfonylbenzene

Cat. No.: B2593607
CAS No.: 1779769-70-8
M. Wt: 269.54
InChI Key: VWQJEFABVOZLAS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.54 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and methanesulfonyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Bromo-3-chloro-5-methanesulfonylbenzene has several applications in scientific research:

Preparation Methods

1-Bromo-3-chloro-5-methanesulfonylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromothioanisole with 3-chloroperoxybenzoic acid in methylene chloride at 0°C. The reaction mixture is stirred overnight, and the product is extracted and purified . This method yields a high purity product, making it suitable for research purposes.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-methanesulfonylbenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for modifying the methanesulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-methanesulfonylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methanesulfonyl group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Bromo-3-chloro-5-methanesulfonylbenzene can be compared with other halogenated benzene derivatives, such as:

These compounds share similar structural features but differ in their specific substituents, which can significantly impact their chemical properties and reactivity. The presence of the methanesulfonyl group in this compound makes it unique, providing distinct reactivity patterns and applications compared to its analogs.

Properties

IUPAC Name

1-bromo-3-chloro-5-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQJEFABVOZLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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